molecular formula C14H10Cl3NO3 B2572494 Methyl 5-chloro-1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate CAS No. 339008-80-9

Methyl 5-chloro-1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate

Cat. No.: B2572494
CAS No.: 339008-80-9
M. Wt: 346.59
InChI Key: SOUXYDYUXDKJQN-UHFFFAOYSA-N
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Description

Methyl 5-chloro-1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate is a compound that belongs to the pyridinecarboxylate family. The compound is synthesized by a multi-step process that involves several chemical reactions.

Scientific Research Applications

Synthesis and Antifungal Activity

One notable application involves its synthesis for potential antifungal uses. For instance, the preparation of Methyl 1-(3,4-dichlorobenzyl)-hexahydro-2,3-dioxo-4-pyridinecarboxylate demonstrated significant antifungal activity against a range of pathogenic yeast species and some dermatophytic fungi, highlighting its potential as an antifungal agent (Schwan, Gray, & Wright, 1979).

Pesticide Synthesis

Another research avenue is its role in pesticide synthesis. The compound has been identified as a key intermediate in the synthesis of the pesticide Indoxacarb, showcasing an efficient method for its production, which could be scaled for industrial applications, thus contributing to advancements in agricultural pest management (Jing, 2012).

Cardiotonic Activity

Research has also explored the synthesis of derivatives of this compound for cardiotonic activity. A study focused on the synthesis of 2-substituted 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids and their methyl or ethyl esters, identifying compounds with potential positive inotropic activity, which could inform the development of new cardiotonic agents (Mosti et al., 1992).

Eco-Friendly Synthetic Methodologies

Moreover, studies have developed eco-friendly methodologies for synthesizing related N-heterocycles, emphasizing the importance of sustainable practices in chemical synthesis. Such approaches offer advantages like reduced solvent use and lower energy consumption, contributing to the development of greener chemistry practices (Rodríguez et al., 2011).

Crystal Structure Analysis

Additionally, the analysis of crystal structures of related compounds has provided insights into their chemical behavior and potential applications in various domains, including the study of redox processes and the development of NADH coenzyme analogs, which are crucial for understanding cellular energy mechanisms (Pandian et al., 2014).

Properties

IUPAC Name

methyl 5-chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxopyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl3NO3/c1-21-14(20)10-5-9(15)7-18(13(10)19)6-8-2-3-11(16)12(17)4-8/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOUXYDYUXDKJQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CN(C1=O)CC2=CC(=C(C=C2)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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